8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione
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Overview
Description
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is known for its unique structure, which includes a piperazine ring substituted with a fluorophenyl group, and a purine core that is further modified with methyl and pentyl groups. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione typically involves multiple steps, starting with the preparation of the piperazine derivative. The purine core is then constructed via a series of condensation reactions, incorporating the methyl and pentyl groups at specific positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogenating agents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity to these targets, while the piperazine ring modulates its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and the biological context .
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): Known for its selective inhibition of equilibrative nucleoside transporters.
JNJ-42226314: Another fluorophenyl-piperazine derivative with distinct pharmacological properties.
Uniqueness
8-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN6O2/c1-4-5-8-11-30-19(25-21-20(30)22(31)27(3)23(32)26(21)2)16-28-12-14-29(15-13-28)18-10-7-6-9-17(18)24/h6-7,9-10H,4-5,8,11-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFECPYZUSBWRBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FN6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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